(Difluoromethyl)phosphonic dichloride
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Overview
Description
(Difluoromethyl)phosphonic dichloride is a chemical compound with the molecular formula CF₂HPOCl₂ It is a member of the phosphonic dichloride family, characterized by the presence of a difluoromethyl group attached to a phosphonic dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)phosphonic dichloride typically involves the reaction of difluoromethylphosphonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{CF}_2\text{HPO}_3\text{H}_2 + 2 \text{SOCl}_2 \rightarrow \text{CF}_2\text{HPOCl}_2 + 2 \text{SO}_2 + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (Difluoromethyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding difluoromethylphosphonate esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form difluoromethylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents such as dichloromethane, toluene.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products:
Difluoromethylphosphonate Esters: Formed by reaction with alcohols.
Difluoromethylphosphonic Acid: Formed by hydrolysis.
Scientific Research Applications
(Difluoromethyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Difluoromethyl)phosphonic dichloride involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of organophosphorus compounds.
Comparison with Similar Compounds
Methylphosphonic Dichloride: Similar in structure but with a methyl group instead of a difluoromethyl group.
Ethylphosphonic Dichloride: Contains an ethyl group in place of the difluoromethyl group.
Trifluoromethylphosphonic Dichloride: Contains a trifluoromethyl group, offering different reactivity and properties.
Uniqueness: (Difluoromethyl)phosphonic dichloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated organophosphorus compounds, which are of interest in various fields including medicinal chemistry and materials science.
Properties
IUPAC Name |
dichlorophosphoryl(difluoro)methane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl2F2OP/c2-7(3,6)1(4)5/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZVYCZFNVMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)P(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl2F2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503025 |
Source
|
Record name | (Difluoromethyl)phosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554-44-5 |
Source
|
Record name | (Difluoromethyl)phosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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